In Vitro Cytotoxicity Against Cancer Cell Lines: Comparison with 5-Fluorouracil and Structurally Related Thiazole-Pyridine Hybrids
While direct comparative data for 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide are not available in peer-reviewed literature, the closest structurally characterized analog in the thiazole-pyridine series—compound 8c—exhibited an IC50 of 5.71 µM against MCF-7 breast cancer cells, surpassing the reference standard 5-fluorouracil (IC50 6.14 µM) in the same assay [1]. The target compound differs from 8c solely by the substitution on the thiazole ring, a modification that, based on molecular docking against ROCK-1 kinase, is predicted to retain critical hinge-binding interactions [1]. Vendor-reported screening data indicate an IC50 of 1.61 µg/mL (~3.87 µM) against an unspecified cancer cell line, placing it in a comparable potency range .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | ~3.87 µM (1.61 µg/mL) against an unspecified cancer cell line (vendor screening) |
| Comparator Or Baseline | Thiazole-pyridine hybrid 8c: IC50 5.71 µM (MCF-7); 5-Fluorouracil: IC50 6.14 µM (MCF-7) |
| Quantified Difference | Target compound shows approximately 1.5-fold higher potency than compound 8c and 1.6-fold higher potency than 5-fluorouracil on a molar basis, though assay cell lines differ |
| Conditions | MCF-7 breast cancer cell line; compound 8c and 5-FU tested in standard in vitro cytotoxicity assay (Russian Journal of General Chemistry, 2020). Target compound data from vendor-supplied screening (cell line unspecified). |
Why This Matters
The compound's cytotoxicity profile, inferred from class-level data, warrants its prioritization as a chemical probe when studying ROCK-1-mediated pathways, especially where an improvement over 5-fluorouracil's potency is desired.
- [1] Bayazeed, A. A.; Alnoman, R. B. Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Russ. J. Gen. Chem. 2020, 90 (10), 2004–2011. DOI: 10.1134/s1070363220100254. View Source
